molecular formula C8H10FN B3347417 3-Fluoro-2,4,6-trimethylpyridine CAS No. 135183-05-0

3-Fluoro-2,4,6-trimethylpyridine

Cat. No.: B3347417
CAS No.: 135183-05-0
M. Wt: 139.17 g/mol
InChI Key: IHBSBVLRBQGEMQ-UHFFFAOYSA-N
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Description

3-Fluoro-2,4,6-trimethylpyridine is a fluorinated pyridine derivative characterized by the presence of three methyl groups and one fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,4,6-trimethylpyridine typically involves the fluorination of 2,4,6-trimethylpyridine. One common method is the electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction is usually carried out under mild conditions, often at room temperature, in the presence of a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4,6-trimethylpyridine undergoes various chemical reactions, including:

    Electrophilic Substitution: The fluorine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and conditions such as Lewis acids (aluminum chloride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products

    Electrophilic Substitution: Products include halogenated derivatives of this compound.

    Oxidation: Products include this compound carboxylic acid or aldehyde derivatives.

    Reduction: Products include 3-Fluoro-2,4,6-trimethylpiperidine.

Scientific Research Applications

3-Fluoro-2,4,6-trimethylpyridine has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Pharmaceuticals: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly

Properties

IUPAC Name

3-fluoro-2,4,6-trimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBSBVLRBQGEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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